molecular formula C22H26O8 B072017 Syringaresinol CAS No. 1177-14-6

Syringaresinol

Cat. No. B072017
CAS RN: 1177-14-6
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syringaresinol is a naturally occurring bisphenol, derived from sinapic acid, known for its applications in polymer synthesis as an alternative to bisphenol A (BPA) (Janvier et al., 2017).

Synthesis Analysis

  • Non-Isocyanate PolyUrethanes (NIPUs) Synthesis : Syringaresinol has been used in the synthesis of NIPUs, offering an eco-friendly alternative to traditional materials (Janvier et al., 2017).
  • Optimized Biocatalytic Oxidative Process : Syringaresinol can be synthesized from sinapyl alcohol at a multigram scale, showing good thermal and antiradical activities (Jaufurally et al., 2016).

Molecular Structure Analysis

The crystal structure analysis of syringaresinol confirms its chemical structure as 2,6-bis-(4-hydroxy-3, 5-dimethoxyphenyl)-3, 7-dioxabicyclo[3.3.0]octane with a significant difference in bond lengths within its dioxabicyclo-octane nucleus (Bryan & Fallon, 1976).

Chemical Reactions and Properties

  • Application in Polymer Synthesis : Syringaresinol derivatives have been successfully applied in polymer synthesis, showing excellent thermal stabilities and properties similar to BPA-based resins (Janvier et al., 2017).

Physical Properties Analysis

Syringaresinol-based thermoplastics display high molar mass, excellent thermal stabilities, and varying glass transition temperatures, making them suitable for various applications (Janvier et al., 2017).

Chemical Properties Analysis

  • Thermal and Antiradical Activities : Syringaresinol exhibits good thermal stability and antiradical activities, making it a potential alternative in applications requiring these properties (Jaufurally et al., 2016).
  • Biobased Monomers in ADMET Polymerization : Renewable α,ω-dienes prepared from syringaresinol showed excellent thermal stabilities and tunable glass transition temperatures in ADMET polymerizations (Hollande et al., 2016).

Scientific Research Applications

  • Diabetic Cardiomyopathy Treatment : Syringaresinol was found to improve cardiac dysfunction, prevent cardiac hypertrophy and fibrosis, and suppress macrophage infiltration and oxidative stress biomarkers in type 1 diabetic mice without affecting hyperglycemia and body weight. It may exert protective effects by restoring the Keap1/Nrf2 antioxidant system and modulating the TGF-β/Smad signaling pathway, suggesting its potential as a therapeutic agent for diabetic cardiomyopathy (Li et al., 2020).

  • Cancer Treatment : Syringaresinol showed potent inhibition of the proliferation of HL-60 human promyelocytic leukemia cells by inducing G1 arrest and apoptosis, suggesting its potential as a chemotherapeutic agent for cancer treatment (Park et al., 2008).

  • Renewable Polyurethane Synthesis : Syringaresinol was used for the synthesis of Non-Isocyanate Polyurethanes (NIPUs), showing potential as a greener alternative to bisphenol-A (BPA) in polymer synthesis due to its high thermal stability and glass transition temperatures (Janvier et al., 2017).

  • Diabetic Nephropathy Treatment : Syringaresinol showed protective effects against diabetic nephropathy in rats, possibly by activating the Nrf2 pathway and inactivating the TGF-β1/Smad pathways, suggesting its development potential for managing diabetic nephropathy (Ji et al., 2022).

  • Neuronal Differentiation : Syringaresinol promoted the neurite outgrowth in PC12h cells, indicating its potential to induce neuronal differentiation, which could be beneficial in neurodegenerative diseases research (Yamazaki et al., 1994).

  • Modulation of Gut Microbiota and Immunosenescence : In middle-aged mice, syringaresinol treatment delayed immunosenescence by enhancing numbers of T cells and modulating gut microbiota, suggesting its potential in aging-related immune modulation (Cho et al., 2016).

  • Neuromodulation : Syringaresinol suppressed excitatory synaptic transmission and epileptiform activity in the hippocampus through presynaptic mechanisms, indicating its potential as a neuromodulating agent (Cho et al., 2018).

  • Mitochondrial Biogenesis in Muscle Cells : Syringaresinol activated PPARβ pathway, inducing mitochondrial biogenesis in skeletal muscle cells, highlighting its potential in cellular energy metabolism and mitochondrial research (Thach et al., 2016).

Future Directions

Syringaresinol has shown potential in alleviating early diabetic retinopathy by downregulating HIF-1α/VEGF via activating Nrf2 antioxidant pathway . Another study suggested that Syringaresinol could be a potential therapeutic agent for the treatment of diabetic cardiomyopathy by inhibiting inflammation, fibrosis, and oxidative stress .

properties

IUPAC Name

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Syringaresinol

CAS RN

1177-14-6, 21453-71-4
Record name 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syringaresinol
Reactant of Route 2
Syringaresinol
Reactant of Route 3
Syringaresinol
Reactant of Route 4
Syringaresinol
Reactant of Route 5
Syringaresinol
Reactant of Route 6
Syringaresinol

Citations

For This Compound
7,150
Citations
BH Chung, S Kim, JD Kim, JJ Lee, YY Baek… - … & molecular medicine, 2012 - nature.com
… We further determined whether syringaresinol increases NO production in an ex vivo vessel model using isolated mouse aortas. Syringaresinol-treated mouse aortic rings significantly …
Number of citations: 50 www.nature.com
BY Park, SR Oh, KS Ahn, OK Kwon, HK Lee - International …, 2008 - Elsevier
… We show by western blot analysis, that the (−)-syringaresinol-… treatment with (−)-syringaresinol for 24 h was demonstrated by … (−)-Syringaresinol also induced cytochrome c release and …
Number of citations: 60 www.sciencedirect.com
VK Bajpai, MB Alam, KT Quan, MK Ju, R Majumder… - Scientific reports, 2018 - nature.com
… effects of (+)-syringaresinol (SGRS), a … , (+)-syringaresinol was also isolated as a major compound. In addition, Cai et al. also reported isolation and characterization of (+)-syringaresinol …
Number of citations: 46 www.nature.com
W Choi, HS Kim, SH Park, D Kim, YD Hong… - Journal of Ginseng …, 2022 - Elsevier
… (A) Chemical structure of syringaresinol and 3-Methyladenin (Left panel) and analysis profile of syringaresinol by HPLC (Right panel). (B, C, and D) Following SYR (100 and 200 μg/mL) …
Number of citations: 19 www.sciencedirect.com
M Janvier, L Hollande, AS Jaufurally, M Pernes… - …, 2017 - Wiley Online Library
… endocrine disruption for syringaresinol. Its glycidylation … syringaresinol‐based resins, similar to bisphenol A (BPA). All these results undoubtedly confirmed the potential of syringaresinol …
X Wang, D Wang, B Deng, L Yan - International Immunopharmacology, 2023 - Elsevier
Osteoarthritis (OA) is a now regarded as a worldwide whole joint disease with synovial inflammation, cartilage degeneration, and subchondral sclerosis. Non-steroidal anti-inflammatory …
Number of citations: 1 www.sciencedirect.com
MA Ouyang, YS Wein, ZK Zhang… - Journal of agricultural …, 2007 - ACS Publications
… By comparison of the above 1 H NMR data with those of syringaresinol-O-β-glucopyranoside ( 15), compound 4 was determined to be a derivative of syringaresinol-O-β-…
Number of citations: 111 pubs.acs.org
JH Oh, YH Joo, F Karadeniz, J Ko, CS Kong - International journal of …, 2020 - mdpi.com
… of syringaresinol against UVA-induced changes in MMP and collagen production in the skin. In addition, syringaresinol … Overall, the present study showed that syringaresinol has UVA-…
Number of citations: 41 www.mdpi.com
Y Guo, L Alvigini, M Saifuddin, B Ashley… - ACS …, 2023 - ACS Publications
… syringaresinol was achieved. Conditions for the one-pot, two-enzyme synthesis were optimized, and a high yield of syringaresinol … efficient production of syringaresinol from a compound …
Number of citations: 0 pubs.acs.org
S Cho, M Cho, J Kim, M Kaeberlein, SJ Lee, Y Suh - Oncotarget, 2015 - ncbi.nlm.nih.gov
… The beneficia1 effects exerted by syringaresinol were dependent on FOXO3, which we … expression in response to syringaresinol treatment. In addition, syringaresinol has been shown to …
Number of citations: 43 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.